Cas no 1449-91-8 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-)

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- structure
1449-91-8 structure
Product Name:2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
N.o CAS:1449-91-8
MF:C5H9O3P
MW:148.096922636032
CID:148375
PubChem ID:15067
Update Time:2025-04-19

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
    • 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
    • Ethylidynetris(methyleneoxy)phosphine
    • 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
    • 2-(Hydroxymethyl)-2-methyl-1,3-propanediol, cyclicphosphite (1:1)
    • 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-methyl-
    • Trimethylolethane cyclic phosphite
    • 4-Methyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane
    • 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
    • 1, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
    • 4-Methyl-2,6,7-trioxa-1-phosphabicyclo [2.2.2] octane
    • 1, 3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
    • NSC58579
    • NSC-58579
    • NSC 58579
    • {2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,} 4-methyl-
    • SCHEMBL5875753
    • 1449-91-8
    • BRN 0970028
    • DTXSID10162840
    • OMAIORNZIIDXOB-UHFFFAOYSA-N
    • LU8YV7C6MR
    • 4-Methyl-2,6, {7-trioxa-1-phosphabicyclo[2.2.2]octane}
    • 4-Methyl-2,6,7-trioxa-1-phospha-bicyclo[2.2.2]octane
    • 4-Methyl-2,7-trioxa-1-phosphabicyclo[2.2.2]octane
    • WLN: T66 A B AO EOPOTJ C1
    • 2,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-
    • 2-(Hydroxymethyl)-2-methyl-1, cyclicphosphite (1:1)
    • Inchi: 1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3
    • Chave InChI: OMAIORNZIIDXOB-UHFFFAOYSA-N
    • SMILES: P12OCC(C)(CO1)CO2

Propriedades Computadas

  • Massa Exacta: 148.02897
  • Massa monoisotópica: 148.02893114g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 106
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.3
  • Superfície polar topológica: 27.7Ų

Propriedades Experimentais

  • PSA: 27.69
Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD